molecular formula C12H13NO2 B3380418 2-(7-ethyl-1H-indol-3-yl)acetic acid CAS No. 191674-95-0

2-(7-ethyl-1H-indol-3-yl)acetic acid

Cat. No. B3380418
CAS RN: 191674-95-0
M. Wt: 203.24 g/mol
InChI Key: KVQHDBXIAODINU-UHFFFAOYSA-N
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Description

“2-(7-ethyl-1H-indol-3-yl)acetic acid” is a derivative of indole, containing an acetic acid linked to the C3 carbon atom of an indole . It has a molecular formula of C12H13NO2 and a molecular weight of 203.24 .


Synthesis Analysis

The synthesis of this compound can be initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This compound is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized using 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .


Chemical Reactions Analysis

The corresponding hydrazide of “this compound” was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular formula of C12H13NO2 and a molecular weight of 203.24 .

Scientific Research Applications

Synthesis and Biological Applications

  • Chemical Synthesis and Antimicrobial Activity : Research has demonstrated the transformation of 2-(1H-Indol-3-yl)acetic acid into various derivatives, showing antibacterial activities close to the standard Ciprofloxacin. These compounds also exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).

  • Auxin Activity and Molecular Structure : The auxin activity of 2-ethylindole-3-acetic acid (2-Et-IAA) and its analogs was studied, revealing their role as phytohormones in plant growth. The study provides insights into the molecular interactions of these compounds, suggesting a borderline between strong and weak auxins (Antolić et al., 2004).

  • Regioselective Synthesis for Biological and Pharmaceutical Fields : An iron(III)-catalyzed hydroarylation method was developed to synthesize 3,3-bis(indol-3-yl)propanoic acids and their esters, demonstrating high yields and regioselectivity. These compounds are significant for their biological and pharmaceutical applications (Kutubi & Kitamura, 2011).

  • Antimicrobial Oxadiazoles with Indole Moiety : A novel series of 1-[5-(1H-indol-3-ylmethoxymethyl)-2-phenyl-[1,3,4]oxadiazol-3-yl]-ethanone derivatives were synthesized, showcasing potential antibacterial and antifungal activities. This research highlights the indole moiety's significance in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

  • Exploring Synthetic Versatility for Drug Design : Studies on the synthetic versatility of indole derivatives through Lewis acid-induced decomposition reactions have provided valuable insights into the mechanistic aspects of these reactions. Such research contributes to the understanding of indole's role in the design and development of new therapeutic agents (Gioiello et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-(7-ethyl-1H-indol-3-yl)acetic acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a crucial role in the regulation of white blood cells (WBCs), which are essential for the body’s immune response.

Mode of Action

It is known that indole derivatives, such as this compound, bind with high affinity to multiple receptors . This binding can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, they can inhibit the activity of certain enzymes, leading to changes in the metabolic processes of cells . The affected pathways and their downstream effects can vary widely, depending on the specific targets of the compound and the type of cells involved.

Result of Action

The molecular and cellular effects of this compound’s action can vary, depending on its specific targets and the type of cells involved. For instance, if the compound targets interleukin-2, it could potentially modulate immune responses . More research is needed to fully understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action.

Safety and Hazards

The safety data sheet for a similar compound, 2-(1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of indole derivatives, including “2-(7-ethyl-1H-indol-3-yl)acetic acid”, has been a topic of fundamental interest to organic and medicinal chemists. These compounds display a wide range of biological activities and are being explored for their potential as future drug candidates .

properties

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-8-4-3-5-10-9(6-11(14)15)7-13-12(8)10/h3-5,7,13H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQHDBXIAODINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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